molecular formula C9H11NO3S2 B7146188 N-thiophen-3-ylsulfonylcyclobutanecarboxamide

N-thiophen-3-ylsulfonylcyclobutanecarboxamide

Cat. No.: B7146188
M. Wt: 245.3 g/mol
InChI Key: OOLSXBANQFHRQQ-UHFFFAOYSA-N
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Description

N-thiophen-3-ylsulfonylcyclobutanecarboxamide is a compound that features a thiophene ring, a sulfonyl group, and a cyclobutanecarboxamide moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Properties

IUPAC Name

N-thiophen-3-ylsulfonylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S2/c11-9(7-2-1-3-7)10-15(12,13)8-4-5-14-6-8/h4-7H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLSXBANQFHRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NS(=O)(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Gewald reaction, which involves the condensation of a thiocarbonyl compound with a nitrile and a carbonyl compound . The reaction conditions often include the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and catalysts to facilitate the formation of the thiophene ring .

Industrial Production Methods

Industrial production of thiophene derivatives, including N-thiophen-3-ylsulfonylcyclobutanecarboxamide, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-thiophen-3-ylsulfonylcyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives .

Scientific Research Applications

N-thiophen-3-ylsulfonylcyclobutanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-thiophen-3-ylsulfonylcyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity . The cyclobutanecarboxamide moiety can influence the compound’s pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-thiophen-3-ylsulfonylcyclobutanecarboxamide is unique due to the specific positioning of the sulfonyl group on the thiophene ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research fields .

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